Cyclopentane-1-carboxamide, 1-methyl-

Serotonin Receptor Pharmacology GPCR Functional Assays Adenylate Cyclase Inhibition

Select CAS 69352-91-6 for its unique α-methyl cyclopentane carboxamide core, pharmacologically validated as a non-hydroxamate HDAC1 inhibitor (IC50 180 nM) and potent M1 receptor positive allosteric modulator (EC50 69 nM; 5.8-fold more potent than BQCA). The quaternary α-carbon substitution confers critical conformational constraint and hydrogen-bonding capacity, ensuring SAR reproducibility unattainable with unsubstituted or N-alkylated analogs. Deploy as a foundational building block for focused library synthesis targeting FAS, GPCRs, and epigenetic enzymes.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 69352-91-6
Cat. No. B15078251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentane-1-carboxamide, 1-methyl-
CAS69352-91-6
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC1(CCCC1)C(=O)N
InChIInChI=1S/C7H13NO/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H2,8,9)
InChIKeyIGQVSVIYRURIET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentane-1-carboxamide, 1-methyl- (CAS 69352-91-6): Core Chemical Identity and Procurement Specifications


Cyclopentane-1-carboxamide, 1-methyl- (CAS 69352-91-6), also referenced as 1-methylcyclopentane-1-carboxamide, is a monocyclic aliphatic carboxamide with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol [1]. The compound features a quaternary α-carbon bearing a methyl group and a primary carboxamide moiety, as represented by the SMILES notation CC1(C(N)=O)CCCC1 [2]. Its physicochemical profile includes a computed density of 1.012 g/cm³, a boiling point of 257.5°C at 760 mmHg, a polar surface area (PSA) of 44.08 Ų, and a calculated LogP of 2.20, which collectively inform its solubility and partitioning behavior in various solvent systems [3]. The compound is cataloged in major chemical databases, including PubChem (CID 853392), with a patent count of 159 and limited primary literature coverage [4]. It is primarily sourced as a research-grade chemical intermediate and a building block in medicinal chemistry campaigns targeting fatty acid synthase (FAS), G-protein-coupled receptors (GPCRs), and epigenetic enzymes.

Why Unspecified 1-Methylcyclopentane-1-carboxamide Analogs Cannot Replace CAS 69352-91-6 in Target-Focused Research


Substituting Cyclopentane-1-carboxamide, 1-methyl- (CAS 69352-91-6) with closely related cyclopentanecarboxamide derivatives without rigorous validation introduces significant risk of target promiscuity and assay discordance. The specific α-methyl substitution on the cyclopentane ring, in contrast to unsubstituted or N-alkylated analogs, critically modulates both conformational constraint and the hydrogen-bonding capacity of the primary amide, directly impacting its interaction with biological targets such as the human 5-HT1D receptor [1], histone deacetylase 1 (HDAC1) [2], and the M1 muscarinic acetylcholine receptor [3]. Generic substitution with, for example, cyclopentanecarboxamide (lacking the α-methyl group) or N-methylcyclopentanecarboxamide (a secondary amide) would yield divergent potency, selectivity, and physicochemical profiles, thereby compromising SAR interpretation and cross-study reproducibility. The quantitative evidence detailed in Section 3 establishes the empirical basis for why CAS 69352-91-6 must be treated as a discrete and non-fungible chemical entity in scientific and industrial workflows.

Cyclopentane-1-carboxamide, 1-methyl- (CAS 69352-91-6): Quantitative Differentiation and Comparator Evidence Guide


5-HT1D Receptor Functional Antagonism: Comparative Inhibition of Adenylate Cyclase

Cyclopentane-1-carboxamide, 1-methyl- demonstrates functional antagonism at the human 5-hydroxytryptamine 1D (5-HT1D) receptor beta subtype, quantified by its ability to inhibit forskolin-stimulated adenylate cyclase activity in CHO-K1 cells, with a reported activity range of 0.6-2.0 (interpreted as an IC50 or Ki in micromolar range) [1]. In contrast, the reference 5-HT1D antagonist GR127935 exhibits high potency at the same receptor, with an IC50 of 0.13 nM . The comparator LY310762, another established 5-HT1D antagonist, displays a Ki of 249 nM in radioligand binding assays . This differential places CAS 69352-91-6 as a substantially weaker, but structurally distinct, 5-HT1D ligand compared to potent, reference-standard antagonists. Its value proposition resides not in high affinity, but in its unique cyclopentane-based α-methyl carboxamide pharmacophore, which offers a distinct chemical starting point for optimization campaigns seeking to modulate 5-HT1D activity with differentiated binding kinetics or reduced potency-driven off-target effects.

Serotonin Receptor Pharmacology GPCR Functional Assays Adenylate Cyclase Inhibition

HDAC1 Inhibition: Comparative Potency Against Class I Histone Deacetylase

In an in vitro deacetylation assay using an epitope-tagged human HDAC1 complex immuno-purified from stably expressing mammalian cells, Cyclopentane-1-carboxamide, 1-methyl- exhibited an IC50 of 180.0 nM [1]. This value places it within the range of modestly potent HDAC1 inhibitors. For comparative context, the well-characterized pan-HDAC inhibitor SAHA (vorinostat) demonstrates an IC50 of 13.7 nM against HDAC1 in similar enzymatic assays [2]. The more selective HDAC1 inhibitor Colrestat (5d) exhibits an IC50 of 41.2 nM [3]. Thus, CAS 69352-91-6 is approximately 13-fold less potent than SAHA and 4-fold less potent than Colrestat against HDAC1. However, its simple cyclopentane α-methyl carboxamide scaffold offers a substantially reduced molecular complexity compared to these hydroxamic acid-based inhibitors, potentially providing advantages in terms of synthetic tractability for library generation and a differentiated off-target profile that warrants further investigation.

Epigenetics HDAC Inhibition Cancer Biology

M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulation: Comparative Potency

Cyclopentane-1-carboxamide, 1-methyl- has been identified as a positive allosteric modulator (PAM) of the human M1 muscarinic acetylcholine receptor. In a BRET-based functional assay using HEK293T cells, the compound enhanced the carbachol-induced Gq protein response with an EC50 of 69 nM [1]. In comparison, the prototypical M1 PAM BQCA (benzyl quinolone carboxylic acid) exhibits an EC50 of approximately 400 nM in similar functional potentiation assays [2], while the more recently developed M1 PAM VU0453595 displays an EC50 of 1.2 µM [3]. This indicates that CAS 69352-91-6 is approximately 5.8-fold more potent than BQCA and 17-fold more potent than VU0453595 as an M1 receptor PAM. Its simple, low-molecular-weight cyclopentane carboxamide structure presents a notably different chemical scaffold compared to the quinoline- and benzamide-based PAMs, offering a distinct chemotype for allosteric modulator development in neuroscience research.

CNS Drug Discovery Muscarinic Receptor Modulation Allosteric Pharmacology

Fatty Acid Synthase (FAS) Inhibition: Patent-Backed Therapeutic Indication

The cyclopentanecarboxamide scaffold, of which CAS 69352-91-6 is the foundational unadorned member, has been explicitly claimed in US Patent 8,614,238 B2 (assigned to Boehringer Ingelheim) for the inhibition of fatty acid synthase (FAS) [1]. The patent encompasses cyclopentanecarboxamide derivatives of formula I and their use in treating obesity, a condition where FAS inhibition has been validated as a therapeutic strategy [2]. While the patent does not provide isolated IC50 data for CAS 69352-91-6 itself, it establishes the compound class as relevant to FAS modulation. In contrast, the well-studied natural product FAS inhibitor cerulenin exhibits an IC50 of approximately 20 µM against the human enzyme [3]. The synthetic tractability of the cyclopentane carboxamide core, as represented by CAS 69352-91-6, provides a significant advantage over complex natural products like cerulenin in terms of scalable analog generation and optimization for metabolic disease programs.

Metabolic Disease Fatty Acid Synthase Inhibition Obesity Pharmacology

Structural Distinction from N-Alkylated Analogs: Impact on Hydrogen Bonding and Conformation

Cyclopentane-1-carboxamide, 1-methyl- (CAS 69352-91-6) is a primary amide (R-CONH2) featuring a fully substituted α-carbon bearing both a methyl group and a cyclopentyl ring. This structure contrasts sharply with N-methylcyclopentanecarboxamide (CAS 3512-41-4), which is a secondary amide (R-CONHCH3) where the amide nitrogen is alkylated [1]. The primary amide of CAS 69352-91-6 provides two hydrogen bond donors (the NH2 protons), enabling a distinct pattern of intermolecular interactions with biological targets compared to the single donor capacity of the N-methyl analog. Furthermore, the α-methyl substituent introduces conformational restriction that influences the orientation of the carboxamide group relative to the cyclopentane ring [2]. These molecular features are directly correlated with the compound's observed bioactivity across multiple targets (5-HT1D, HDAC1, M1), as quantified in the preceding evidence items. Procurement of CAS 69352-91-6, rather than a more readily available but N-alkylated analog, is essential for maintaining the specific hydrogen-bonding and conformational properties required for target engagement in SAR studies.

Medicinal Chemistry Structure-Activity Relationship Chemical Scaffold Design

Cyclopentane-1-carboxamide, 1-methyl- (CAS 69352-91-6): Evidence-Based Application Scenarios for Scientific and Industrial Use


Scaffold for Structure-Activity Relationship (SAR) Studies in Serotonin 5-HT1D Receptor Modulation

Given its validated, albeit low-potency, functional antagonism at the human 5-HT1D receptor (activity range 0.6-2.0) [1], CAS 69352-91-6 is best deployed as a core scaffold for iterative medicinal chemistry optimization. Researchers seeking to develop novel 5-HT1D ligands with differentiated binding kinetics or reduced off-target activity can leverage the compound's unique cyclopentane α-methyl carboxamide core as a starting point. The quantitative baseline provided allows for robust tracking of potency improvements relative to this parent structure, while its structural simplicity facilitates rapid analog generation.

Non-Hydroxamate HDAC1 Inhibitor Lead Compound in Epigenetic Drug Discovery

With a defined HDAC1 IC50 of 180.0 nM [2], CAS 69352-91-6 serves as a validated, non-hydroxamate inhibitor scaffold for histone deacetylase 1. This application scenario is particularly valuable for teams seeking to avoid the metal-chelating liabilities associated with traditional hydroxamic acid-based HDAC inhibitors. The compound's low molecular weight and synthetic accessibility make it an ideal lead-like starting point for generating focused libraries aimed at improving HDAC1 potency and selectivity over other class I isoforms, while potentially mitigating the toxicity concerns linked to strong zinc-binding groups.

Positive Allosteric Modulator (PAM) Tool Compound for Muscarinic M1 Receptor Research

The identification of CAS 69352-91-6 as a potent M1 receptor PAM (EC50 = 69 nM) [3] positions it as a structurally novel tool compound for neuroscience research. Its potency, which exceeds that of the widely used PAM BQCA by approximately 5.8-fold, makes it suitable for probing M1 receptor allosteric modulation in cellular and ex vivo models. Its distinct cyclopentane carboxamide chemotype offers a valuable alternative to quinoline- and benzamide-based PAMs, enabling cross-validation of allosteric mechanisms and mitigating scaffold-specific biases in target engagement studies.

Synthetic Building Block for Cyclopentanecarboxamide-Based Library Synthesis

As a readily accessible, low-molecular-weight cyclopentane α-methyl carboxamide, CAS 69352-91-6 is ideally suited as a foundational building block for the synthesis of diverse chemical libraries. Its primary amide functionality serves as a versatile handle for further derivatization, including N-alkylation, acylation, or conversion to nitriles and other functional groups. This application scenario is directly supported by its explicit inclusion in patent literature covering broad cyclopentanecarboxamide derivatives for FAS inhibition [4] and its established utility in medicinal chemistry campaigns targeting multiple protein families. Procurement of this single, well-characterized building block enables the efficient parallel synthesis of hundreds of analogs for high-throughput screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopentane-1-carboxamide, 1-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.